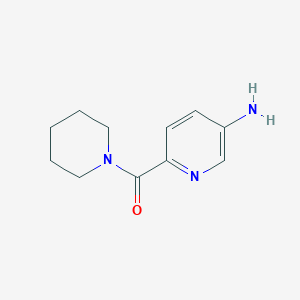

6-(Piperidine-1-carbonyl)pyridin-3-amine

Descripción

Propiedades

IUPAC Name |

(5-aminopyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARGKRKROYMNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidine-1-carbonyl)pyridin-3-amine typically involves the following steps:

Formation of Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via a carbonylation reaction, where a suitable precursor containing a piperidine ring is reacted with a carbonylating agent such as phosgene or carbonyldiimidazole.

Amination: The final step involves the introduction of the amine group at the 3-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the synthesis of 6-(Piperidine-1-carbonyl)pyridin-3-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Piperidine-1-carbonyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

Reduction Products: Reduced amines, alcohols, and other reduced forms.

Substitution Products: Halogenated pyridines, nitro-substituted pyridines, and other substituted derivatives.

Aplicaciones Científicas De Investigación

6-(Piperidine-1-carbonyl)pyridin-3-amine has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 6-(Piperidine-1-carbonyl)pyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparación Con Compuestos Similares

Structural Variations

Key structural differences among analogues include:

- Substituents on the piperidine ring : Methyl (), ethyl (), fluorine (), and dimethyl groups () alter steric and electronic properties.

- Linker modifications : Replacement of the carbonyl with methylene (e.g., 6-(Piperidin-1-ylmethyl)pyridin-3-amine, ) reduces hydrogen-bonding capacity.

- Aromatic system modifications: Analogues with quinoline (), pyrimidine (), or pyridazine () cores introduce distinct electronic and binding profiles.

Table 1: Structural Comparison of Selected Analogues

Physicochemical and Pharmacokinetic Properties

- Molecular weight and polarity : Derivatives with halogen substituents (e.g., ) or charged groups (e.g., hydrochloride salts in ) show altered solubility and bioavailability.

- Hydrogen-bonding capacity : The carbonyl linker in the target compound provides additional H-bond acceptor sites compared to methylene-linked analogues ().

Table 3: Physicochemical Data

Actividad Biológica

6-(Piperidine-1-carbonyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring connected to a pyridine moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 176.23 g/mol.

Anticancer Properties

Recent studies have indicated that 6-(Piperidine-1-carbonyl)pyridin-3-amine exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound showed IC50 values ranging from 0.87 to 12.91 μM in these cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

The mechanism by which 6-(Piperidine-1-carbonyl)pyridin-3-amine exerts its anticancer effects appears to involve the induction of apoptosis and the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 were significantly elevated, suggesting that the compound promotes programmed cell death through intrinsic apoptotic pathways .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Preliminary findings suggest that it may act as an MAO inhibitor, similar to other piperidine derivatives, enhancing its potential as an antidepressant .

Toxicity and Safety

Toxicological assessments indicate that 6-(Piperidine-1-carbonyl)pyridin-3-amine exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This suggests potential for therapeutic applications without significant adverse effects.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperidine derivatives, including 6-(Piperidine-1-carbonyl)pyridin-3-amine. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles. The results indicated that this compound not only inhibited tumor growth but also enhanced the effectiveness of existing chemotherapeutics .

Comparative Analysis with Other Derivatives

A comparative analysis with other piperidine derivatives revealed that while many exhibit similar biological activities, 6-(Piperidine-1-carbonyl)pyridin-3-amine demonstrated superior selectivity and potency against specific cancer cell lines. This highlights its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 6-(Piperidine-1-carbonyl)pyridin-3-amine, and what reaction conditions are typically employed?

- Methodological Answer : A validated synthesis involves coupling reactions under mild conditions. For example, a pyridine intermediate (e.g., 3-aminopyridine derivative) can react with piperidine-1-carbonyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper(I) catalyst (e.g., CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via column chromatography (e.g., ethyl acetate/hexane gradient). Yield optimization may require adjusting catalyst loading or solvent polarity . Key Data :

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cs₂CO₃, Piperidine-carbonyl chloride | CuBr | DMSO | 35°C | 48h | ~17.9% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of 6-(Piperidine-1-carbonyl)pyridin-3-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks for the pyridine ring (δ 8.5–8.7 ppm for H2/H4), piperidine protons (δ 1.5–3.0 ppm), and the amide carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (m/z) confirms the molecular ion [M+H]⁺, with deviations <5 ppm from the theoretical mass .

- HPLC : Purity ≥98% (HPLC) is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency between piperidine and the pyridine core to improve yields?

- Methodological Answer :

- Catalyst Screening : Replace CuBr with Pd-based catalysts (e.g., Pd(PPh₃)₄) for milder conditions. Evidence from analogous reactions suggests Pd catalysts improve regioselectivity in aromatic couplings .

- Solvent Effects : Test polar aprotic solvents like NMP or DMF, which may enhance solubility of intermediates.

- Temperature Gradients : Incremental heating (e.g., 50–80°C) could accelerate reaction kinetics while avoiding decomposition.

Q. What strategies are effective in resolving contradictions between HPLC purity data and spectroscopic characterization results?

- Methodological Answer :

- Orthogonal Analytical Methods : Combine HPLC with LC-MS to identify co-eluting impurities undetected by UV. For example, a peak at 98% HPLC purity might reveal trace byproducts via MS fragmentation .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 1.5–3.0 ppm for piperidine) to confirm structural integrity .

- Elemental Analysis : Validate stoichiometry (C, H, N) to rule out non-UV-active contaminants.

Q. How does the electronic environment of the pyridine ring influence the reactivity of 6-(Piperidine-1-carbonyl)pyridin-3-amine in further functionalization reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing amide group at C6 deactivates the pyridine ring, directing substitutions to C2 or C4. For example, nitration with HNO₃/H₂SO₄ would occur preferentially at C4 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C2 requires careful selection of boronic acids and Pd catalysts (e.g., PdCl₂(dppf)) due to steric hindrance from the piperidine moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.